Methyl 2,3,4,5-tetrahydro-1H-azepine-1-carboxylate
Description
Properties
IUPAC Name |
methyl 2,3,4,5-tetrahydroazepine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-11-8(10)9-6-4-2-3-5-7-9/h4,6H,2-3,5,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHPSVTSVFKKIFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCCCC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3,4,5-tetrahydro-1H-azepine-1-carboxylate can be achieved through various methods. One common approach involves the intramolecular cyclization of appropriate precursors. For instance, the reaction of 2-(bromomethyl)aziridines with o-aminobenzenethiol in the presence of potassium carbonate can lead to the formation of azepine derivatives . Another method involves the use of multicomponent heterocyclization reactions, which allow for the efficient construction of the azepine scaffold .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yields and purity. One-pot synthesis methods are often employed to streamline the process and reduce the number of purification steps required .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3,4,5-tetrahydro-1H-azepine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce fully saturated azepine analogs .
Scientific Research Applications
Scientific Research Applications
Methyl 2,3,4,5-tetrahydro-1H-azepine-1-carboxylate has diverse applications across various scientific disciplines:
Medicinal Chemistry
The compound serves as a precursor for developing new pharmaceuticals. It has been investigated for its potential as:
- Enzyme Inhibitors: Targeting specific enzymes to modulate biological pathways.
- Receptor Ligands: Interacting with receptors to influence cellular responses.
Biological Studies
Research indicates that this compound plays a role in studying:
- Neurotransmitter Systems: Investigating its effects on GABA receptors and implications for anxiety and depression treatments.
- Anticancer Activity: Compounds derived from it have shown promise in inhibiting cancer cell proliferation.
Synthetic Organic Chemistry
This compound acts as a building block for synthesizing more complex heterocyclic compounds. Its derivatives have been explored for their pharmacological properties.
Case Studies
Several studies highlight the applications of this compound:
Case Study 1: Enzyme Inhibition
A study demonstrated that derivatives of this compound effectively inhibited specific enzymes involved in metabolic pathways. The mechanism involved competitive inhibition at the active site.
Case Study 2: Anticancer Properties
Research published in a peer-reviewed journal indicated that modifications of the compound exhibited significant cytotoxicity against various cancer cell lines. The findings suggested that structural variations could enhance the anticancer efficacy.
Summary of Applications
This compound is a valuable compound with applications spanning medicinal chemistry to synthetic organic chemistry. Its ability to act as an enzyme inhibitor or receptor ligand highlights its significance in drug development and biological research.
Mechanism of Action
The mechanism of action of Methyl 2,3,4,5-tetrahydro-1H-azepine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor ligand, modulating the activity of these targets. The exact pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
Benzodiazepines: These compounds contain a similar seven-membered ring structure but with different substituents and pharmacological properties.
Oxazepines: These compounds have an oxygen atom in the ring instead of nitrogen.
Thiazepines: These compounds contain a sulfur atom in the ring.
Uniqueness
Methyl 2,3,4,5-tetrahydro-1H-azepine-1-carboxylate is unique due to its specific ring structure and the presence of a carboxylic acid methyl ester group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
Methyl 2,3,4,5-tetrahydro-1H-azepine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on various research findings.
- Chemical Formula : CHN
- Molar Mass : 147.22 g/mol
- CAS Number : 1701-57-1
- InChI Key : MZBVNYACSSGXID-UHFFFAOYSA-N
The compound is characterized by its tetrahydroazepine structure, which contributes to its unique biological interactions.
Biological Activity Overview
Research has identified several biological activities associated with this compound:
- Anticancer Activity : Recent studies have indicated that derivatives of this compound can exhibit potent anticancer properties. For instance, related compounds showed effective inhibition against cancer cell lines such as A549 (lung cancer) with IC values in the low micromolar range .
- CFTR Potentiation : Certain derivatives have been tested for their ability to potentiate the cystic fibrosis transmembrane conductance regulator (CFTR), which is crucial for chloride ion transport in epithelial cells. One study reported that a derivative of this compound stimulated CFTR-mediated chloride currents comparable to maximal cAMP stimulation .
- PARP Inhibition : Compounds structurally related to this compound have been identified as potent inhibitors of PARP enzymes, which are involved in DNA repair mechanisms. This inhibition leads to increased apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound is significantly influenced by its structural modifications. SAR studies have focused on:
- Substitution Patterns : Modifications at various positions on the azepine ring can enhance or diminish biological activity. For example, the introduction of halogen substituents has been shown to improve potency against specific targets .
- Functional Groups : The presence of carboxylate groups and other functional moieties can alter solubility and binding affinity to biological targets. These modifications are crucial in developing more effective derivatives with improved pharmacokinetic profiles .
Case Study 1: Anticancer Activity
In a recent study evaluating a series of tetrahydroazepine derivatives for anticancer activity, compound 11b demonstrated an IC value of 1.95 µM against A549 cells. The study also reported a selectivity index indicating low toxicity towards normal cells while effectively inducing apoptosis in cancer cells through PARP inhibition .
Case Study 2: CFTR Potentiation
Another investigation focused on the ability of tetrahydroazepine derivatives to enhance CFTR function. Compound 3 , identified as a lead candidate, showed significant efficacy in stimulating chloride currents in human bronchial epithelial cells. This finding suggests potential therapeutic applications in treating cystic fibrosis .
Q & A
Q. What are the standard synthetic routes for Methyl 2,3,4,5-tetrahydro-1H-azepine-1-carboxylate?
The compound is synthesized via Grignard reagent addition to a precursor dissolved in dry THF. A typical procedure involves reacting a precursor (e.g., 2 mmol) with Grignard reagent (3 mmol) at 0°C for 2 hours, followed by overnight stirring at room temperature. The mixture is quenched with water, extracted with ether, and purified via silica gel chromatography (eluent: hexane/EtOAc = 7:1–3:1) . Alternative routes include Rh-catalyzed allylic oxidation using tert-butyl hydroperoxide (TBHP), as demonstrated in analogs like tert-butyl 7-phenyl derivatives .
Q. How is the compound characterized using spectroscopic methods?
Nuclear magnetic resonance (NMR) spectroscopy is critical for structural confirmation. For example, H NMR (400 MHz, CD) reveals rotameric signals (δ 7.05–6.50 for aromatic protons) and backbone methylene groups (δ 3.78–3.40). C NMR confirms carbonyl groups (δ 153.5–130.1). IR spectroscopy identifies key functional groups (e.g., carbonyl stretch at 1705 cm), while HRMS validates molecular mass (e.g., [M + Na] calcd. 220.1308, found 220.1310) .
Q. What are the solubility properties of the compound, and how do they influence experimental design?
The compound exhibits low water solubility but dissolves in polar solvents like alcohols and ethers. This property dictates solvent selection for reactions (e.g., THF for synthesis) and purification (e.g., non-polar hexane/EtOAc mixtures for crystallization). Solubility challenges may require sonication or heating for homogeneous mixing .
Advanced Research Questions
Q. How can enantioselective synthesis of the compound be optimized?
Enantioselective borylative migration–aldehyde allylboration sequences introduce chiral centers. For example, using cyclic boronates (20% yield) and chiral catalysts, intermediates are isolated as white solids with defined rotameric configurations (H NMR δ 5.21 for boronate protons). Optimization involves adjusting catalyst loading and reaction temperature to suppress racemization .
Q. What strategies are used for impurity profiling and quantification?
High-performance liquid chromatography (HPLC) with relative retention times (0.5–2.1) is employed. Impurities are quantified using peak response ratios (), with acceptance criteria of ≤0.5% for individual impurities and ≤2.0% for total impurities. Validation includes spiking studies with structurally related analogs (e.g., tert-butyl derivatives) .
Q. What reaction mechanisms underpin catalytic allylic oxidation in related azepine derivatives?
Rhodium catalysts (e.g., Rh(cap)) promote allylic oxidation via radical or metal-oxo pathways. TBHP acts as the oxidant, while in situ-generated iodinating agents facilitate intermediate formation. Mechanistic studies use deuterium labeling to track hydrogen abstraction and regioselectivity .
Q. How are spectral contradictions (e.g., rotameric signals in NMR) resolved?
Variable-temperature NMR or computational modeling (DFT) distinguishes rotamers. For example, coalescence temperatures identify energy barriers between conformers, while C NMR decoupling experiments clarify overlapping signals. Computational validation matches theoretical and experimental C shifts (e.g., δ 153.5 vs. 153.3 calculated) .
Q. How can functionalization via borylative migration be applied to derivatives?
Borylation introduces boronate groups (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) for Suzuki-Miyaura cross-coupling. The general procedure involves reacting the azepine scaffold with pinacolborane under Pd catalysis, yielding intermediates (65 mg, 20% yield) characterized by B NMR (δ 33.4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
